
4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine, also known as BTA-1, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. BTA-1 belongs to the class of thiazole compounds, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine is not fully understood. However, it has been suggested that 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine may act as a modulator of the sigma-1 receptor, which is a protein that is involved in various cellular processes including neuroprotection, anti-inflammatory responses, and pain modulation. 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine has also been found to enhance the activity of the brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity.
Biochemical and Physiological Effects
4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine has been found to have various biochemical and physiological effects. It has been shown to increase the levels of BDNF in the brain, which may contribute to its neuroprotective and cognitive-enhancing effects. 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine has also been found to reduce the levels of pro-inflammatory cytokines and to increase the levels of anti-inflammatory cytokines, suggesting that it has anti-inflammatory properties. Additionally, 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine has been found to increase the levels of antioxidant enzymes, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine in lab experiments is its neuroprotective and anti-inflammatory properties, which make it a promising candidate for the treatment of neurodegenerative diseases. Another advantage is its ability to enhance cognitive function, which may be useful in the development of cognitive-enhancing drugs. However, one limitation of using 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine is its low yield in the synthesis process, which may limit its availability for research.
将来の方向性
There are several future directions for research on 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine. One direction is to further investigate its mechanism of action and its interaction with the sigma-1 receptor and BDNF. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases and cognitive disorders. Additionally, further research is needed to optimize the synthesis process of 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine to increase its yield and availability for research.
Conclusion
In conclusion, 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine is a thiazole compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. Its neuroprotective, anti-inflammatory, and cognitive-enhancing properties make it a promising candidate for the treatment of neurodegenerative diseases and cognitive disorders. Further research is needed to fully understand its mechanism of action and to optimize its synthesis process.
合成法
The synthesis of 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine involves a multi-step process that starts with the reaction of 4-bromobenzylamine with thioacetic acid followed by the reaction of the resulting intermediate with N,N-dimethylformamide dimethyl acetal. The final product is obtained through the reaction of the intermediate with ammonium hydroxide. The yield of the synthesis process is approximately 40-50%.
科学的研究の応用
4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine has been found to have potential applications in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine has also been found to have antidepressant effects and to improve cognitive function in animal models. Additionally, 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine has been shown to have anti-inflammatory properties and to reduce oxidative stress.
特性
CAS番号 |
85656-47-9 |
|---|---|
製品名 |
4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine |
分子式 |
C11H11BrN2S |
分子量 |
283.19 g/mol |
IUPAC名 |
4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H11BrN2S/c1-14(2)11-13-10(7-15-11)8-3-5-9(12)6-4-8/h3-7H,1-2H3 |
InChIキー |
ZGBHNXXBHIGQRH-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC(=CS1)C2=CC=C(C=C2)Br |
正規SMILES |
CN(C)C1=NC(=CS1)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



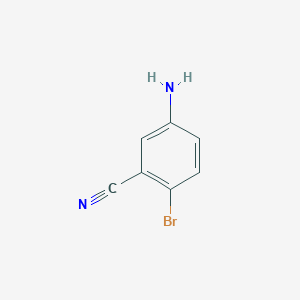


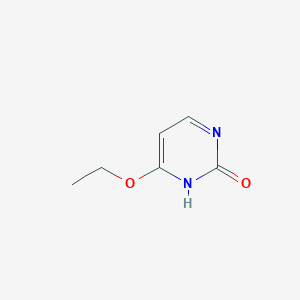



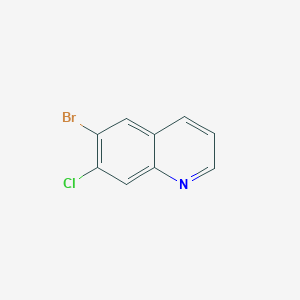
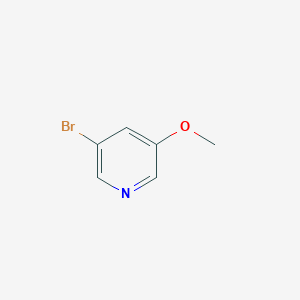
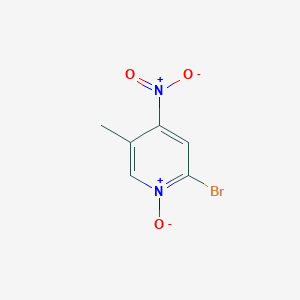
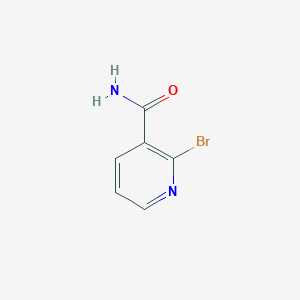

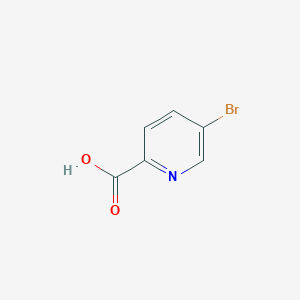
![1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B189607.png)